2-Fluoro-2-(2-fluorophenyl)acetic acid
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Overview
Description
2-Fluoro-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6F2O2 It is a derivative of acetic acid where two fluorine atoms are substituted at the 2-position of the phenyl ring and the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluorophenyl)acetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method includes the use of nucleophilic fluorination agents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorobenzene derivatives. The process includes halogenation, followed by carboxylation and subsequent purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 2-fluoro-2-(2-fluorophenyl)ethanol or 2-fluoro-2-(2-fluorophenyl)ethane.
Substitution: Formation of 2-hydroxy-2-(2-fluorophenyl)acetic acid or 2-amino-2-(2-fluorophenyl)acetic acid.
Scientific Research Applications
2-Fluoro-2-(2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorine substitutions.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-Fluoro-2-(2-fluorophenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. This can lead to changes in metabolic pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Similar structure but with only one fluorine atom.
2-Fluorobenzoic acid: Contains a carboxyl group directly attached to the benzene ring.
2-Fluorobenzyl alcohol: Contains a hydroxyl group instead of a carboxyl group
Uniqueness
2-Fluoro-2-(2-fluorophenyl)acetic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F2O2 |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2-fluoro-2-(2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
YXKCMBBVFIKJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)F)F |
Origin of Product |
United States |
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